2-[(4-methoxybenzyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl group, and an indole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Coupling of the Indole and Methoxyphenyl Groups: The final step involves the coupling of the indole and methoxyphenyl groups through a condensation reaction, forming the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the indole moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in biological processes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Generation of Reactive Species: It may generate reactive oxygen species (ROS) or other reactive intermediates, leading to antimicrobial effects.
Comparison with Similar Compounds
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
4-METHOXYPHENYL METHYL SULFONE: Similar in structure but lacks the indole moiety.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Similar methoxyphenyl group but different core structure.
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-24-13-8-6-12(7-9-13)10-25-11-16(22)20-21-17-14-4-2-3-5-15(14)19-18(17)23/h2-9,19,23H,10-11H2,1H3 |
InChI Key |
OFRNBLQJAVSUPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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